MEP-FUBICA

Description

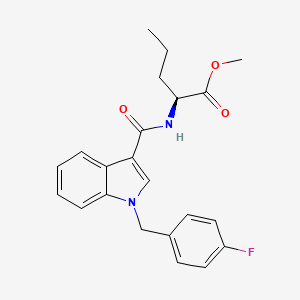

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate, commonly referred to as mep-fubica, is a synthetic cannabinoid belonging to the class of new psychoactive substances (NPS). Its molecular formula is C₂₂H₂₃FN₂O₃, with a molecular weight of 382.40 g/mol . The compound features an indole core substituted with a 4-fluorobenzyl group at the 1-position and a pentanoate ester at the 3-carboxamido position. The (S)-stereochemistry at the chiral center further distinguishes its pharmacological profile .

This compound is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors (CB1 and CB2). Its structural complexity—including the fluorinated aromatic ring and esterified side chain—contributes to enhanced metabolic stability and receptor affinity compared to earlier synthetic cannabinoids .

Properties

Molecular Formula |

C22H23FN2O3 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26)/t19-/m0/s1 |

InChI Key |

NJKBTNATMCPTGH-IBGZPJMESA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

Amidation Reaction: The carboxamido linkage is formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and pharmacological differences between mep-fubica and its analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Comparative Insights:

Structural Variations and Receptor Interactions this compound vs. MMB-FUBICA: While both share the indole-fluorobenzyl scaffold, MMB-FUBICA’s methylbutanoate ester (vs. this compound vs. 5F-MDMB-PICA: The latter’s 5-fluoropentyl chain increases lipophilicity, correlating with higher psychoactive potency and toxicity risks . this compound vs. FUB-AMB: Replacement of the ester with an amide bond in FUB-AMB improves metabolic resistance, prolonging its duration of action .

Core Heterocycle Differences

- MEP-FUBINACA substitutes indole with indazole, a structural change that modifies the compound’s hydrogen-bonding capacity and CB1/CB2 selectivity .

Functional Group Impact

- The carboxylic acid derivative of this compound (C₂₂H₂₃FN₂O₃) exhibits lower lipid solubility compared to the ester form, reducing blood-brain barrier penetration .

Research and Forensic Relevance

This compound’s unique profile—particularly its fluorobenzyl group and stereochemistry—makes it a valuable tool for studying cannabinoid receptor dynamics. However, its structural similarities to regulated analogs (e.g., MMB-FUBICA) complicate forensic identification, necessitating advanced chromatographic and mass spectrometric techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.